

Chemical properties and structure of N- α -Cbz-L-lysine thiobenzyl ester

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Compound of Interest

Compound Name: *Z-LYS-SBZL monohydrochloride*

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An In-depth Technical Guide to N- α -Cbz-L-lysine Thiobenzyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of N- α -Cbz-L-lysine thiobenzyl ester, a critical reagent in biochemical research. The information is compiled to assist researchers in its synthesis, characterization, and effective utilization in experimental settings.

Chemical Properties and Structure

N- α -Cbz-L-lysine thiobenzyl ester, often abbreviated as Z-Lys-SBzl or BLT, is a derivative of the essential amino acid L-lysine.^[1] Its structure is characterized by two key modifications to the lysine backbone: a carbobenzyloxy (Cbz or Z) group protecting the alpha-amino ($\text{N}\alpha$) group, and a thiobenzyl ester at the C-terminus.^[2] The Cbz group is a staple in peptide synthesis for temporarily blocking the reactivity of the α -amino group.^{[2][3]} The thiobenzyl ester linkage makes the compound an excellent substrate for specific proteases.

The compound is most commonly supplied and utilized as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions compared to its free base form.^{[2][4]} It typically appears as a white to off-white crystalline powder or solid.^{[4][5]}

Quantitative Data Summary

The following table summarizes the key physicochemical properties of N- α -Cbz-L-lysine thiobenzyl ester and its common forms.

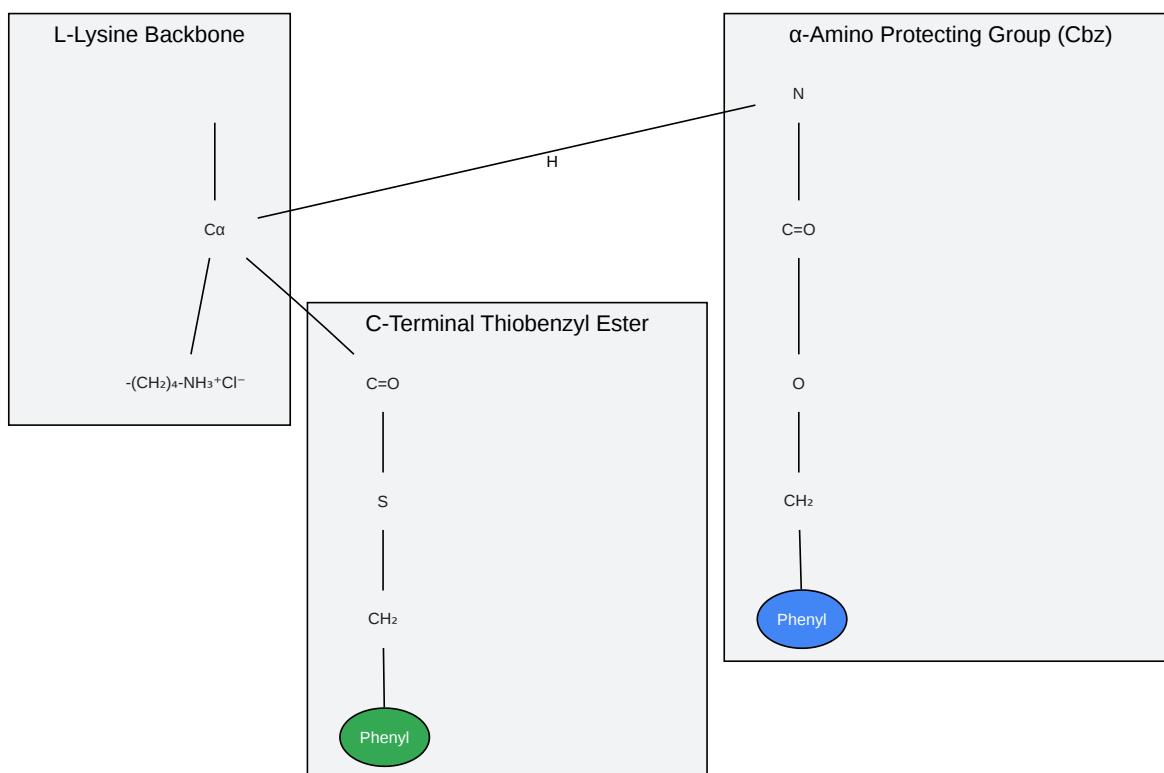
Property	Value	Form	Citations
IUPAC Name	S-benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanethioate	Free Base	[1]
	[(5S)-6-benzylsulfanyl-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]azanium	Protonated Cation	[6]
Synonyms	Z-Lys-SBzl, BLT, Thiobenzyl benzyloxycarbonyl-L-lysinate	N/A	[1] [5]
CAS Number	69861-90-1 (Free Base)	Free Base	[1]
	69861-89-8 (Hydrochloride Salt)	Hydrochloride Salt	[4] [5]
Molecular Formula	C ₂₁ H ₂₆ N ₂ O ₃ S	Free Base	[1]
	C ₂₁ H ₂₇ N ₂ O ₃ S ⁺	Protonated Cation	[6]
	C ₂₁ H ₂₇ CIN ₂ O ₃ S	Hydrochloride Salt	[4]
Molecular Weight	386.5 g/mol	Free Base	[1]
	387.5 g/mol	Protonated Cation	[6]
	422.97 g/mol	Hydrochloride Salt	[4]
Appearance	White to off-white solid/crystalline powder	Hydrochloride Salt	[3] [4] [5]
Purity	Typically >95% (as determined by HPLC)	Hydrochloride Salt	[3] [5]

Solubility	Soluble in ethanol; hydrochloride salt is more soluble in aqueous solutions.	Hydrochloride Salt	[4] [5]
Storage Conditions	Store at 2-8°C. Reconstituted stock solutions are stable for up to one month when stored at -20°C.	Hydrochloride Salt	[5]

Chemical Structure

The core structure consists of an L-lysine residue. The alpha-amino group is protected by a benzyloxycarbonyl group, and the carboxyl group is converted to an S-benzyl thioester.

Chemical Structure of N- α -Cbz-L-lysine Thiobenzyl Ester (Hydrochloride)



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Caption: Structure of N- α -Cbz-L-lysine Thiobenzyl Ester Hydrochloride.

Spectroscopic Profile (Predicted)

While experimental spectra for N- α -Cbz-L-lysine thiobenzyl ester are not readily available in public databases, a predicted profile can be derived from its functional groups and data from analogous compounds like N(α)-Benzylloxycarbonyl-L-lysine.[\[7\]](#)

Spectroscopy	Feature	Predicted Chemical Shift / Wavenumber	Assignment
IR	N-H Stretch (Amide/Carbamate)	~3300 cm ⁻¹	N-H bond in the Cbz and amide groups
	C-H Stretch (Aromatic)	~3100-3000 cm ⁻¹	C-H bonds of the two phenyl rings
	C-H Stretch (Aliphatic)	~2950-2850 cm ⁻¹	C-H bonds in the lysine side chain and benzyl CH ₂
	C=O Stretch (Carbamate)	~1710-1690 cm ⁻¹	Carbonyl of the Cbz protecting group
	C=O Stretch (Thioester)	~1680-1660 cm ⁻¹	Carbonyl of the thiobenzyl ester group
	C=C Stretch (Aromatic)	~1600, 1495 cm ⁻¹	Phenyl ring skeletal vibrations
¹ H NMR	Aromatic Protons	~7.2-7.4 ppm (multiplet, 10H)	Protons on the two phenyl rings
Carbamate N-H	~5.5-6.0 ppm (doublet)	Amide proton of the Cbz group	
Cbz Methylene Protons	~5.1 ppm (singlet, 2H)	-O-CH ₂ -Ph of the Cbz group	
Thiobenzyl Methylene Protons	~4.1-4.2 ppm (singlet or AB quartet, 2H)	-S-CH ₂ -Ph of the thioester group	
Lysine α -Proton	~4.3-4.5 ppm (multiplet, 1H)	$\text{C}\alpha$ -H of the lysine residue	
Lysine ϵ -Methylene Protons	~2.9-3.1 ppm (triplet, 2H)	-CH ₂ -NH ₃ ⁺ of the lysine side chain	
Lysine β , γ , δ Methylene Protons	~1.3-1.9 ppm (multiplets, 6H)	-(CH ₂) ₃ - protons of the lysine side chain	

¹³ C NMR	Thioester Carbonyl	~195-205 ppm	C=O of the thioester group
Carbamate Carbonyl	~156 ppm		C=O of the Cbz group
Aromatic Carbons	~127-137 ppm		Carbons of the two phenyl rings
Cbz Methylene Carbon	~67 ppm		-O-CH ₂ -Ph of the Cbz group
Lysine α -Carbon	~55-60 ppm		C α of the lysine residue
Thiobenzyl Methylene Carbon	~35-40 ppm		-S-CH ₂ -Ph of the thioester group
Lysine Side Chain Carbons	~22-40 ppm		Aliphatic carbons of the lysine side chain
Mass Spec	Molecular Ion (ESI ⁺)	m/z 387.17 [M+H] ⁺ (for free base)	Protonated molecule

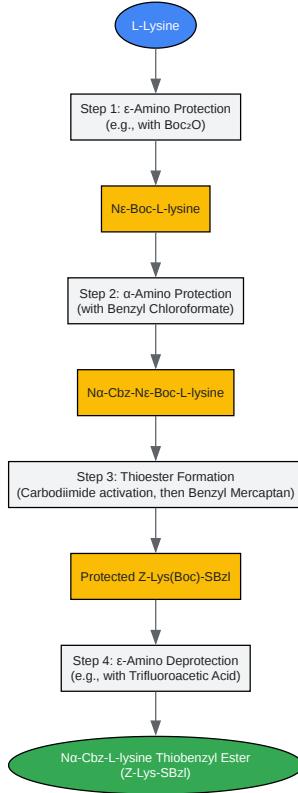
Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and application of N- α -Cbz-L-lysine thiobenzyl ester.

Representative Synthesis Protocol

A specific, published protocol for the direct synthesis of Z-Lys-SBzl is not readily available. However, a chemically sound, representative procedure can be constructed based on established methods for peptide synthesis, such as the synthesis of N-Boc-N'-Cbz-L-lysine.^[8] This multi-step process involves sequential protection of the amino groups followed by thioester formation.

General Synthesis Workflow for Z-Lys-SBzl

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Caption: Representative workflow for the synthesis of Z-Lys-SBzl.

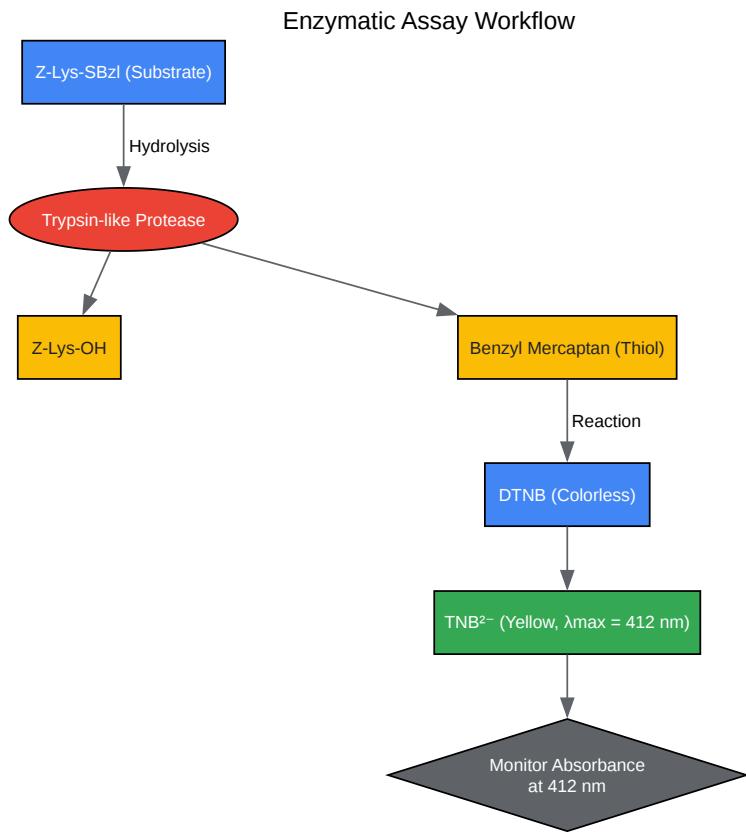
Methodology:

- Protection of the ϵ -Amino Group: Dissolve L-lysine hydrochloride in a 1:1 mixture of dioxane and water. Adjust the pH to ~ 10 with NaOH. Cool the solution to 0°C and add Di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH. Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture and extract the product, N ϵ -Boc-L-lysine.
- Protection of the α -Amino Group: Dissolve N ϵ -Boc-L-lysine in an aqueous acetone solution with sodium bicarbonate. Cool to 0°C and add benzyl chloroformate (Cbz-Cl) dropwise. Stir for several hours. Remove the acetone under reduced pressure, wash with ether, and then acidify the aqueous layer with HCl to precipitate the product, N α -Cbz-N ϵ -Boc-L-lysine.

- Thioester Formation: Dissolve $\text{Na-Cbz-N}\varepsilon\text{-Boc-L-lysine}$ in anhydrous dichloromethane (DCM). Add $\text{N,N}'\text{-Dicyclohexylcarbodiimide}$ (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) at 0°C . After 15 minutes, add benzyl mercaptan (thiophenol). Stir the reaction overnight at room temperature. Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.
- Purification of Protected Intermediate: Purify the crude product from Step 3 using silica gel column chromatography with a hexane/ethyl acetate gradient.
- Deprotection of the ε -Amino Group: Dissolve the purified, fully protected intermediate in DCM. Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
- Final Isolation: Evaporate the solvent and TFA under reduced pressure. The resulting residue can be triturated with diethyl ether to yield the final product, $\text{N-}\alpha\text{-Cbz-L-lysine thiobenzyl ester}$, as its trifluoroacetate salt. Conversion to the hydrochloride salt can be achieved by dissolving in a minimal amount of methanol and adding ethereal HCl.

Enzymatic Activity Assay Protocol

$\text{N-}\alpha\text{-Cbz-L-lysine thiobenzyl ester}$ is a highly sensitive substrate for measuring the activity of trypsin-like serine proteases.^[5] The assay, based on the work of Green and Shaw, relies on the cleavage of the thioester bond by the enzyme, which releases benzyl mercaptan. The free thiol then reacts with a chromogenic disulfide reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a colored product that can be measured spectrophotometrically.^[5]



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Caption: Colorimetric assay using Z-Lys-SBzl and DTNB.

Methodology:

- Reagent Preparation:
 - Assay Buffer: Prepare a suitable buffer for the enzyme of interest (e.g., 0.1 M Tris-HCl, pH 8.0).
 - DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.
 - Substrate Stock Solution: Prepare a 10 mM stock solution of N- α -Cbz-L-lysine thiobenzyl ester hydrochloride in ethanol or DMSO.[5]
 - Enzyme Solution: Prepare a dilution of the enzyme to be tested in the assay buffer.

- Assay Procedure:

- In a 1 mL cuvette, combine the assay buffer, DTNB stock solution (to a final concentration of ~0.1-0.2 mM), and substrate stock solution (to a final concentration appropriate for the enzyme, e.g., 0.1-1.0 mM).
- Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to measure any non-enzymatic hydrolysis.
- Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix immediately.
- Place the cuvette in a spectrophotometer and monitor the increase in absorbance at 412 nm over time.

- Data Analysis:

- Calculate the rate of reaction ($\Delta\text{Abs}/\text{min}$) from the linear portion of the absorbance vs. time plot.
- Use the molar extinction coefficient of the TNB²⁻ anion ($14,150 \text{ M}^{-1}\text{cm}^{-1}$ at 412 nm) to convert the rate into moles of substrate hydrolyzed per unit time.

Applications in Research

The primary application of N- α -Cbz-L-lysine thiobenzyl ester is as a tool for detecting and quantifying protease activity.

- Characterization of Proteases: It is used to study enzymes like trypsin, thrombin, plasmin, and kallikreins, enabling the determination of kinetic parameters such as K_m and k_{cat} .^[4]
- Cell Biology: The compound is particularly valuable for assaying serine esterases (granzymes) associated with the cytotoxic granules of Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs).^{[5][9]} This allows researchers to measure the enzymatic activity central to cell-mediated cytotoxicity, a key process in immune responses to tumors and viral infections.^[9]

- Drug Discovery: It can be used in high-throughput screening assays to identify inhibitors of specific trypsin-like proteases, which are targets for various therapeutic areas, including coagulation disorders and inflammation.

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